REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[C:7]([CH3:15])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].[CH2:16]1[CH2:20]OC[CH2:17]1>C(Cl)Cl>[CH:16]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][CH:14]=[C:6]([Br:5])[C:7]=1[CH3:15])([CH3:20])[CH3:17]
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
After 30 min of stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
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Details
|
dissolution
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Type
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STIRRING
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Details
|
The now homogeneous solution was stirred for 24 h at rt
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
the volatile component were removed in vacuo
|
Type
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DISSOLUTION
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Details
|
A portion of the crude acid chloride was dissolved in dry isopropyl alcohol (10 mL)
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Type
|
ADDITION
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Details
|
pyridine (2 mL) was added
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Type
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STIRRING
|
Details
|
After stirring for 4 h at rt
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the volatile components were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc (70 mL) and HCl (1M, 30 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with HCl (1M, 10 mL), NaHCO3 (3×20 mL), water (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C1=C(C(=CC=C1)Br)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |